molecular formula C8H3ClF3NOS B11759372 6-Chloro-2-hydroxy-4-trifluoromethylbenzothiazole

6-Chloro-2-hydroxy-4-trifluoromethylbenzothiazole

Cat. No.: B11759372
M. Wt: 253.63 g/mol
InChI Key: MLDHLNIWMXPUIA-UHFFFAOYSA-N
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Description

6-chloro-4-(trifluoromethyl)-2,3-dihydro-1,3-benzothiazol-2-one is a chemical compound that belongs to the benzothiazole family. This compound is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 4th position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(trifluoromethyl)-2,3-dihydro-1,3-benzothiazol-2-one typically involves the cyclization of 4-chloro-2-(trifluoromethyl)phenylthiourea. This reaction is carried out using bromine in chloroform as the oxidizing agent, followed by basification with ammonia . The reaction conditions include maintaining the temperature at room temperature and ensuring the reaction mixture is stirred for several hours to complete the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(trifluoromethyl)-2,3-dihydro-1,3-benzothiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

6-chloro-4-(trifluoromethyl)-2,3-dihydro-1,3-benzothiazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6-chloro-4-(trifluoromethyl)-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-ylamine
  • 1-methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine
  • 4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-ylamine

Uniqueness

6-chloro-4-(trifluoromethyl)-2,3-dihydro-1,3-benzothiazol-2-one is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H3ClF3NOS

Molecular Weight

253.63 g/mol

IUPAC Name

6-chloro-4-(trifluoromethyl)-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C8H3ClF3NOS/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(14)13-6/h1-2H,(H,13,14)

InChI Key

MLDHLNIWMXPUIA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)NC(=O)S2)Cl

Origin of Product

United States

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